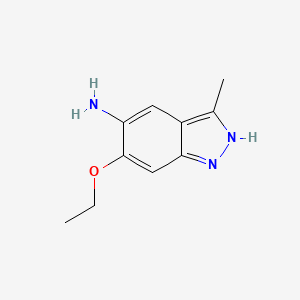
6-ethoxy-3-methyl-1H-indazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-ethoxy-3-methyl-1H-indazol-5-amine is a nitrogen-containing heterocyclic compound. It is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The compound features an indazole core with ethoxy and methyl substituents, making it a unique structure with potential pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of hydrazones derived from ortho-substituted benzaldehydes . Transition metal-catalyzed reactions, such as those involving copper or palladium, are often employed to facilitate the formation of the indazole ring .
Industrial Production Methods
Industrial production of indazole derivatives, including 6-ethoxy-3-methyl-1H-indazol-5-amine, often utilizes scalable synthetic routes that ensure high yields and purity. These methods may involve continuous flow chemistry and automated synthesis platforms to optimize reaction conditions and minimize byproducts .
Analyse Chemischer Reaktionen
Types of Reactions
6-ethoxy-3-methyl-1H-indazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole core.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Halogenating agents, alkylating agents, and various nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted indazole derivatives, which can exhibit different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
6-ethoxy-3-methyl-1H-indazol-5-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Wirkmechanismus
The mechanism of action of 6-ethoxy-3-methyl-1H-indazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. For example, it may act as an inhibitor of certain kinases, thereby affecting signaling pathways involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-indazole: The parent compound with a simpler structure.
3-methyl-1H-indazole: Lacks the ethoxy group but shares the methyl substitution.
6-ethoxy-1H-indazole: Lacks the methyl group but shares the ethoxy substitution.
Uniqueness
6-ethoxy-3-methyl-1H-indazol-5-amine is unique due to its specific substitution pattern, which can confer distinct biological activities and properties compared to other indazole derivatives .
Eigenschaften
Molekularformel |
C10H13N3O |
|---|---|
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
6-ethoxy-3-methyl-2H-indazol-5-amine |
InChI |
InChI=1S/C10H13N3O/c1-3-14-10-5-9-7(4-8(10)11)6(2)12-13-9/h4-5H,3,11H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
OCZJOMACTPDNOV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC2=NNC(=C2C=C1N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















